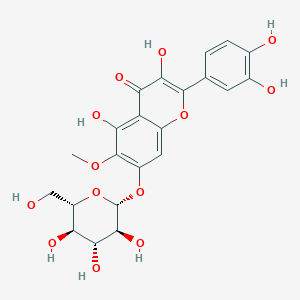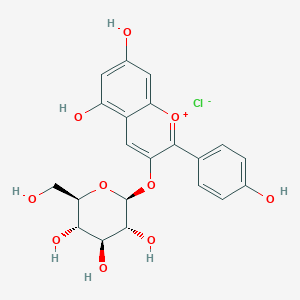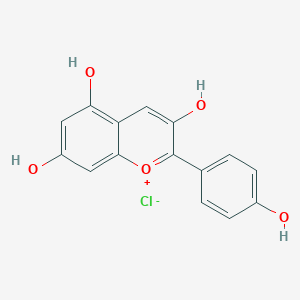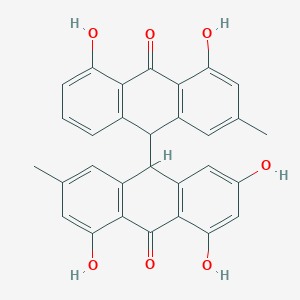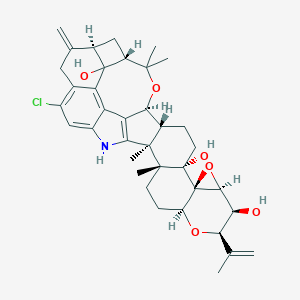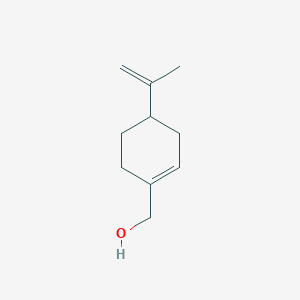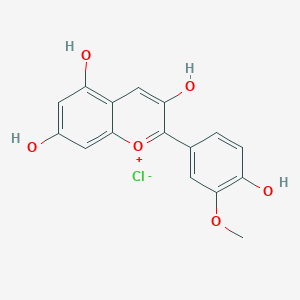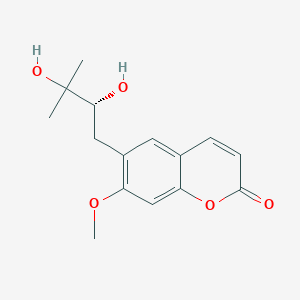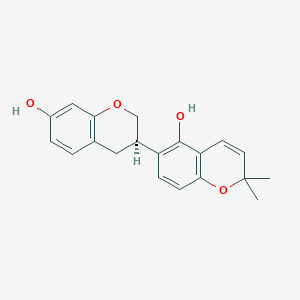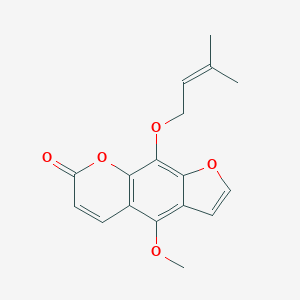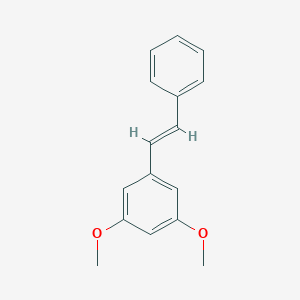
3,5-Dimethoxystilbene
Overview
Description
trans-3,5-Dimethoxystilbene: is a naturally occurring compound that belongs to the stilbene family. It is characterized by the presence of two methoxy groups attached to the benzene rings at the 3 and 5 positions. This compound has been isolated from various natural sources, including the bark of jack pine (Pinus bunksiuna) and high-quality tall oil fatty acids .
Mechanism of Action
Target of Action
3,5-Dimethoxystilbene is a natural product isolated from the bark of jack pine . .
Mode of Action
It has been found to exhibit significant activity againstLeishmania braziliensis amastigotes . The compound interacts with these targets, leading to changes that inhibit their growth and proliferation .
Biochemical Pathways
It is known that stilbenes, the class of compounds to which this compound belongs, can affect various cellular processes .
Result of Action
In vitro studies have shown that this compound is active against L. braziliensis amastigotes, with a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM), but showed moderate activity for T. cruzi, with a median effective concentration (EC50) value of 27.7 μg/ml (115.36 μM) . This suggests that the compound’s action results in the inhibition of these pathogens.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound is isolated from the bark of jack pine, suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant . Furthermore, the compound’s activity against pathogens may be influenced by the specific conditions within the host organism .
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxystilbene interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in proteomics research
Cellular Effects
This compound has shown promising protective activity against H2O2-induced cytotoxicity in NG108-15 cells This suggests that it may play a role in protecting cells from oxidative stress
Molecular Mechanism
It is known to be a biochemical used in proteomics research
Temporal Effects in Laboratory Settings
It is known that it is used in proteomics research , suggesting that it may have some stability in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has shown promising protective activity against H2O2-induced cytotoxicity
Metabolic Pathways
It is known to be a biochemical used in proteomics research , suggesting that it may interact with certain enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-3,5-Dimethoxystilbene can be synthesized through several methods. One common approach involves the dehydrogenation of 4,4’-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane. The reaction is typically carried out at 105°C for 18 hours . Another method involves the use of liquid column chromatography and low-temperature solvent fractional crystallization to isolate the compound from high-quality tall oil fatty acids .
Industrial Production Methods: Industrial production of trans-3,5-dimethoxystilbene often involves the extraction and purification from natural sources such as tall oil fatty acids. The process includes liquid chromatography and mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: trans-3,5-Dimethoxystilbene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as peracetic acid, leading to the formation of epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the use of halogenating agents.
Major Products Formed: The major products formed from these reactions include epoxides, reduced stilbenes, and halogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-3,5-dimethoxystilbene is used as a precursor for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, trans-3,5-dimethoxystilbene has been studied for its potential nematicidal properties. It has shown activity against pine wood nematodes, making it a candidate for pest control applications .
Medicine: The compound has been investigated for its potential anti-inflammatory and antioxidant properties. Its structural similarity to resveratrol, a well-known antioxidant, has sparked interest in its potential therapeutic applications .
Industry: In the industrial sector, trans-3,5-dimethoxystilbene is used in the purification of tall oil fatty acids. Its presence can affect the color and quality of fatty acids, and its removal is essential for producing high-quality products .
Comparison with Similar Compounds
Resveratrol: A well-known antioxidant found in grapes and red wine. It shares structural similarities with trans-3,5-dimethoxystilbene but has different biological activities.
Pinosylvin: Another stilbene derivative found in pine trees.
Uniqueness: trans-3,5-Dimethoxystilbene is unique due to its specific methoxy substitutions at the 3 and 5 positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
21956-56-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8- |
InChI Key |
BIYGTLDPTJMNET-HJWRWDBZSA-N |
SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC |
melting_point |
56 - 57 °C |
Key on ui other cas no. |
78916-49-1 |
physical_description |
Solid |
Synonyms |
3,5-dimethoxystilbene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


